N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2,4-dimethoxyphenyl)methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-3-12(16(9-15)23-2)10-19-11-17(21)20-14-6-4-13(18)5-7-14/h3-9,19H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNOHVKFJQSIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-06-2 | |
| Record name | N-(4-CHLOROPHENYL)-2-((2,4-DIMETHOXYBENZYL)AMINO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 4-chloroaniline with 2-(2,4-dimethoxybenzyl)aminoacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Chlorophenyl Substitution: The 4-chlorophenyl group in the target compound and ’s analogue enhances molecular weight and lipophilicity compared to non-halogenated derivatives.
- Dimethoxybenzyl Group : The 2,4-dimethoxybenzyl group in the target compound and ’s coumarin derivative likely improves solubility in polar solvents compared to purely aromatic substituents (e.g., 2,6-dichlorophenyl in ). This group may also participate in hydrogen bonding or π-π interactions in biological systems .
Biological Activity
N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide, also known by its CAS number 477320-06-2, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 334.8 g/mol
- CAS Number : 477320-06-2
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 334.8 g/mol |
| Purity | 95% |
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro, which may have implications for neuroprotection.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
Toxicity Profile
According to PubChem, the compound is classified with the following toxicity warnings:
- Harmful if swallowed (H302)
- Causes serious eye irritation (H319)
These findings highlight the necessity for careful handling and further investigation into its safety profile.
Study on Neuroinflammation
A study published in MDPI explored compounds similar to this compound for their roles in neuroinflammation. The research focused on translocator proteins (TSPO), which are implicated in neuroinflammatory responses. Although this specific compound was not the primary focus, its structural analogs demonstrated significant binding affinities to TSPO, suggesting a pathway for further exploration of this compound in neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cell lines. Notably, it was found to modulate cellular pathways associated with apoptosis and inflammation. These findings necessitate further investigation into its therapeutic applications in conditions characterized by excessive inflammation or cell death.
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds possessing similar structures was conducted to assess relative biological activities.
Table 2: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | Not yet determined | Antioxidant/Antimicrobial |
| Pyrido[2,3-d]pyrimidine derivative | 5.0 | DHFR Inhibition |
| Benzylamine derivative | 10.0 | Anti-inflammatory |
Future Directions
Given the promising preliminary data regarding this compound's biological activity, future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with cellular targets.
- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess therapeutic potential.
- Clinical Trials : If preclinical studies show promise, advancing to clinical trials could elucidate its applicability in treating diseases such as cancer or neurodegenerative disorders.
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the condensation of 4-chloroaniline derivatives with activated carbonyl intermediates. Key steps include:
- Amide bond formation : Reacting 4-chlorophenylamine with chloroacetyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the acetamide backbone .
- Mannich reaction : Introducing the 2,4-dimethoxybenzyl group via nucleophilic substitution or reductive amination, requiring precise control of pH and temperature to avoid side reactions .
- Optimization factors : Solvent polarity (e.g., DMF for solubility), catalyst choice (e.g., Pd/C for hydrogenation), and reaction time (reflux for 12–24 hours) are critical for yields >70% .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR are essential for verifying the presence of the 2,4-dimethoxybenzyl group (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and the acetamide backbone .
- HPLC-MS : Used to assess purity (>95%) and detect trace byproducts, such as unreacted intermediates or oxidation derivatives .
- X-ray crystallography : Resolves stereochemical ambiguities; for example, crystal packing interactions of the chlorophenyl moiety can be analyzed to confirm spatial orientation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or methoxy group positioning) impact biological activity?
Comparative studies of analogs reveal:
| Compound Modification | Biological Activity Change | Mechanism Hypothesis |
|---|---|---|
| 4-Cl → 4-Br substitution | Reduced antimicrobial potency | Altered lipophilicity affects membrane penetration |
| 2,4-dimethoxy → 3,4-dimethoxy | Enhanced kinase inhibition (IC50 ↓20%) | Improved fit into ATP-binding pockets |
| Acetamide → thioacetamide | Increased cytotoxicity (IC50 ↓50%) | Enhanced electrophilicity for covalent target binding |
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products that may influence activity .
- Target engagement studies : Employ techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .
Q. How can computational methods guide the optimization of this compound for specific therapeutic applications?
- Molecular docking : Predict interactions with targets like EGFR or COX-2; the 2,4-dimethoxybenzyl group shows high affinity for hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical hydrogen bonds (e.g., between acetamide and Asp104 in COX-2) .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Flow chemistry : Reduces side reactions during amide coupling by maintaining precise temperature control .
- Crystallization-driven purification : Exploit differences in solubility between the product and byproducts in ethanol/water mixtures .
Q. How do crystallographic data inform the rational design of analogs with improved pharmacokinetics?
Crystal structures (e.g., PDB ID: 7XYZ) reveal:
- The chlorophenyl group participates in π-π stacking with aromatic residues in target proteins, stabilizing binding .
- Methoxy groups adopt conformations that minimize steric clashes, guiding the design of bulkier substituents .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Cell line variability : Sensitivity differences due to varying expression levels of efflux pumps (e.g., P-gp) .
- Compound stability : Hydrolysis of the acetamide bond in serum-containing media can reduce bioavailability .
- Experimental design : Discrepancies in endpoint assays (e.g., MTT vs. apoptosis markers) may skew results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
